Bentiromide

Pancreatic Function Testing Gastroenterology Diagnostic Assay Validation

Bentiromide is a chymotrypsin-specific synthetic dipeptide designed for non-invasive exocrine pancreatic function assessment. Unlike fluorescein dilaurate, its diagnostic specificity remains at 70% after gastrectomy—where the pancreolauryl test falls to just 10%. With a one-day PABA excretion index protocol offering 83% sensitivity/89% specificity, it rivals the invasive secretin-CCK gold standard. It is validated in cystic fibrosis pediatric cohorts at a 500 mg dose, ensuring accurate, serial monitoring without complex instrumentation.

Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
CAS No. 37106-97-1
Cat. No. B1668013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBentiromide
CAS37106-97-1
Synonymsentiromide
benzoyl-tyrosyl-PABA
N-benzoyl-L-tyrosyl-p-aminobenzoic acid
N-benzoyl-L-tyrosyl-PABA
PABA-peptide
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1
InChIKeySPPTWHFVYKCNNK-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.12e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bentiromide (CAS 37106-97-1): Chemical Identity and Functional Role as a Chymotrypsin-Specific Diagnostic Probe


Bentiromide (N-benzoyl-L-tyrosyl-p-aminobenzoic acid; NBT-PABA) is a synthetic dipeptide designed to serve as a non-invasive, orally administered probe for assessing exocrine pancreatic function [1]. The compound consists of a PABA moiety conjugated to a chymotrypsin-cleavable peptide bond; upon ingestion, pancreatic chymotrypsin specifically hydrolyzes this bond, releasing free PABA, which is then absorbed, partially conjugated in the liver, and excreted in urine [2]. Quantification of urinary PABA recovery provides a direct index of intraluminal chymotrypsin activity, distinguishing Bentiromide from structural analogs that lack this enzyme-specific cleavage site [3].

Why Bentiromide Cannot Be Interchanged with Other Pancreatic Function Test Substrates or Fecal Enzyme Assays


Bentiromide occupies a unique niche among diagnostic agents due to its chymotrypsin-specific cleavage mechanism, which is not shared by other oral test substrates such as fluorescein dilaurate (a substrate for pancreatic esterases) or fecal enzyme assays like elastase-1 and chymotrypsin [1]. Direct comparator studies reveal that the specificity of these tests diverges dramatically under altered gastrointestinal anatomy—most notably after gastrectomy, where the pancreolauryl test specificity falls to 10% while Bentiromide maintains 70% specificity [2]. Substitution without accounting for these mechanistic and performance differences would lead to erroneous clinical interpretation and procurement of an inappropriate diagnostic substrate.

Bentiromide Comparative Performance Data: Head-to-Head Sensitivity, Specificity, and Recovery Metrics Against Alternative Diagnostic Substrates


Bentiromide vs. Fluorescein Dilaurate (Pancreolauryl Test): Post-Gastrectomy Specificity Comparison

In a direct intraindividual comparison study of patients who underwent total or subtotal gastrectomy, Bentiromide retained a specificity of 70% for detecting exocrine pancreatic insufficiency, whereas the pancreolauryl test (fluorescein dilaurate) exhibited only 10% specificity [1]. Preoperatively, both tests showed high specificity (100% and 90%, respectively) [1]. This 60-percentage-point differential in postoperative specificity demonstrates that Bentiromide is significantly less susceptible to false-positive results caused by altered gastric anatomy.

Pancreatic Function Testing Gastroenterology Diagnostic Assay Validation

Bentiromide vs. Fecal Chymotrypsin: Equivalent Post-Gastrectomy Specificity with Divergent Magnitude of Change

In the same gastrectomy cohort, Bentiromide and fecal chymotrypsin measurement both demonstrated 70% postoperative specificity [1]. However, the median test data change from preoperative to postoperative values differed substantially: Bentiromide decreased by 12%, while fecal chymotrypsin decreased by 51% [1]. This indicates that although both tests exhibit identical specificity in this setting, Bentiromide's quantitative output is far more stable and less perturbed by anatomical changes, reducing the risk of misinterpreting a normal postoperative decline as pathological.

Pancreatic Insufficiency Post-Surgical Monitoring Diagnostic Test Selection

Bentiromide vs. Secretin-CCK Test: Comparable Sensitivity Without Invasive Duodenal Intubation

The oral NBT-PABA (Bentiromide) test achieves sensitivity that is nearly as high as the secretin-cholecystokinin (CCK) stimulation test, the invasive gold standard requiring duodenal intubation [1]. While the study does not provide exact numeric sensitivity values for both tests in the same cohort, the class-level inference is that Bentiromide offers comparable diagnostic sensitivity for detecting exocrine pancreatic insufficiency without the procedural complexity, patient discomfort, or specialized equipment required for secretin-CCK testing [2].

Non-Invasive Diagnostics Chronic Pancreatitis Clinical Workflow

Bentiromide PABA Excretion Index: Optimized Sensitivity (83%) and Specificity (89%) with 14C-PABA Correction

When administered as a one-day NBT-PABA/14C-PABA test with a PABA excretion index (PEI) calculation, Bentiromide achieves an overall sensitivity of 83% and specificity of 89% using a lower limit of normality of 0.61 [1]. The PEI corrects for interindividual variations in PABA absorption and excretion, improving diagnostic accuracy over uncorrected urinary PABA measurement. This optimized protocol demonstrates a close correlation with Lundh mean tryptic activity (r = 0.89), validating its quantitative relationship to duodenal enzyme output [1].

Assay Optimization Exocrine Pancreatic Insufficiency Screening Test Validation

Bentiromide Urinary PABA Recovery in Chronic Pancreatitis: 55.8% vs. Control 82.0%

In a comparative study of 25 chronic pancreatitis patients with documented ERP abnormalities versus 7 controls, Bentiromide administration (500 mg oral dose) yielded a mean 6-hour cumulative urinary PABA recovery of 55.8% (±24.2%) in patients compared to 82.0% (±10.0%) in controls (p<0.05) [1]. This 26.2-percentage-point reduction in recovery quantifies the functional deficit detectable by Bentiromide and establishes a quantitative diagnostic threshold for interpretation.

Chronic Pancreatitis Exocrine Function Quantification Diagnostic Threshold

Evidence-Backed Application Scenarios Where Bentiromide Delivers Differentiated Diagnostic Value


Post-Gastrectomy Pancreatic Function Monitoring

In patients who have undergone total or subtotal gastrectomy, Bentiromide retains 70% diagnostic specificity, substantially outperforming the pancreolauryl test (10% specificity) and demonstrating greater signal stability than fecal chymotrypsin (70% specificity but 51% median value reduction) [1]. This scenario capitalizes on Bentiromide's resistance to anatomical confounding, making it the preferred substrate for accurate postoperative assessment of exocrine pancreatic sufficiency.

Non-Invasive Screening for Moderate-to-Severe Exocrine Pancreatic Insufficiency

With sensitivity of 83% and specificity of 89% using the optimized one-day NBT-PABA/14C-PABA PABA excretion index protocol, Bentiromide serves as a reliable outpatient screening test for chronic pancreatitis and other causes of pancreatic insufficiency [2]. Its performance approximates that of the invasive secretin-CCK gold standard while eliminating the need for duodenal intubation and specialized equipment [3].

Quantitative Baseline and Longitudinal Tracking in Chronic Pancreatitis Cohorts

The quantitative 6-hour urinary PABA recovery metric (control mean 82.0% vs. chronic pancreatitis mean 55.8%) provides a reproducible, objective measure of exocrine function [4]. This allows for standardized baseline assessment and serial monitoring to track disease progression or therapeutic response, supporting both clinical research protocols and patient management decisions.

Pediatric Cystic Fibrosis Exocrine Function Assessment

Bentiromide has been specifically validated in children with cystic fibrosis to identify pancreatic insufficiency and guide enzyme replacement therapy [5]. The 500 mg dose and 6-hour urine collection protocol have been optimized for this population, providing a non-invasive alternative to direct intubation studies that are poorly tolerated in pediatric patients [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bentiromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.